4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2416218-95-4) is a heterocyclic compound with the molecular formula C₁₄H₁₁F₃N₂O₄ and a molecular weight of 328.24 g/mol. It features a piperidinone ring substituted with a trifluoromethyl group at position 6 and a hydroxylated isoindole-1,3-dione moiety. The compound is typically available at >95% purity for research purposes and is cataloged by suppliers such as Aaron Chemicals LLC .
Properties
IUPAC Name |
4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSZOVGTZGMSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of o-phthalic acids or anhydrides with amines . One reported method uses isopropanol (IPA) and water as solvents at reflux temperature, with SiO2-tpy-Nb as a catalyst, yielding the final product with moderate to excellent yields (41-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of isoindole-1,3-dione derivatives with piperidinone or related heterocyclic substitutions. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Analogs
Key Comparative Insights
Substituent Effects on Physicochemical Properties The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity compared to analogs with halogens (-F, -Br) or nitro (-NO₂) groups. This enhances membrane permeability and metabolic stability . The hydroxyl (-OH) group may improve solubility but could reduce bioavailability due to hydrogen bonding, contrasting with the fluorine-substituted analog’s balance of solubility and stability .
Biological Relevance The bromo-fluoro analog (C₁₃H₈BrF₃N₂O₄) is explicitly noted as an E3 ligase activator, suggesting that halogenated isoindole-diones are viable scaffolds for targeted protein degradation . The trifluoromethyl analog may share this mechanism, though direct evidence is lacking. Methylation of the piperidinone nitrogen (as in C₁₄H₁₂FN₂O₄) could sterically hinder interactions with enzymatic targets compared to the unsubstituted piperidinone in the target compound .
Nitro- and bromo-substituted analogs require electrophilic aromatic substitution or palladium-catalyzed coupling, respectively .
Functional Implications
- PROTAC Development : The trifluoromethyl group’s metabolic stability makes the target compound a candidate for linker optimization in PROTACs, whereas nitro or bromo groups offer sites for further functionalization .
- Solubility vs. Permeability Trade-offs : Hydroxyl and nitro groups may limit blood-brain barrier penetration compared to fluorine or trifluoromethyl substituents, directing therapeutic applications to peripheral targets .
Biological Activity
4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O₄ |
| Molecular Weight | 328.24 g/mol |
| CAS Number | 2416235-20-4 |
| SMILES Notation | O=C1NC(C(F)(F)F)CCC1N1C(=O)c2cccc(O)c2C1=O |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under specific conditions. The use of trifluoromethyl groups enhances certain biological activities, likely due to their electron-withdrawing properties which can influence the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, showing promising results in inhibiting cell proliferation . The mechanism appears to involve apoptosis induction mediated by the activation of caspases .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It was found to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes . The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions.
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various derivatives of isoindole compounds on MCF-7 cells. The results indicated that the presence of the trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .
Study 2: Antimicrobial Activity
In another investigation, a series of isoindole derivatives were tested for their antimicrobial efficacy. The results showed that compounds containing the trifluoromethyl moiety exhibited higher activity against Gram-positive bacteria compared to their counterparts without this functional group. This suggests a structure-activity relationship where electronic effects play a crucial role in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
